Octane-2,4,5,7-tetrone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

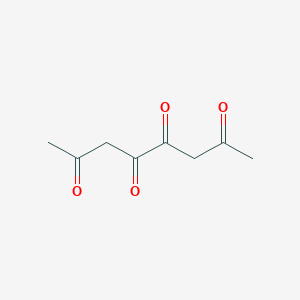

Structure

2D Structure

3D Structure

Properties

CAS No. |

1114-91-6 |

|---|---|

Molecular Formula |

C8H10O4 |

Molecular Weight |

170.16 g/mol |

IUPAC Name |

octane-2,4,5,7-tetrone |

InChI |

InChI=1S/C8H10O4/c1-5(9)3-7(11)8(12)4-6(2)10/h3-4H2,1-2H3 |

InChI Key |

TVDDXVUEWIHEHC-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)C(=O)CC(=O)C |

Canonical SMILES |

CC(=O)CC(=O)C(=O)CC(=O)C |

Other CAS No. |

1114-91-6 |

Origin of Product |

United States |

Foundational & Exploratory

Octane-2,4,5,7-tetrone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane-2,4,5,7-tetrone is a polycarbonyl compound with the molecular formula C8H10O4.[1] As a tetraketone, its structure presents multiple reactive sites, suggesting potential for complex chemical syntheses and as a building block for novel molecular architectures. This guide provides a summary of the currently available information on its chemical structure and properties. It is important to note that while computational data for this molecule is accessible, specific experimental data is limited in publicly available literature. Therefore, this guide also includes illustrative experimental protocols and predicted spectroscopic data based on the analysis of analogous compounds to provide a comprehensive resource for researchers.

Chemical Structure and Identification

This compound is a linear eight-carbon chain with ketone functional groups at positions 2, 4, 5, and 7. The presence of these carbonyl groups, particularly the β-dicarbonyl moieties, suggests that the molecule may exist in equilibrium with various enol tautomers.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C8H10O4[1] |

| CAS Number | 1114-91-6[1] |

| PubChem CID | 70688[1] |

| Canonical SMILES | CC(=O)CC(=O)C(=O)CC(=O)C[1] |

| InChI | InChI=1S/C8H10O4/c1-5(9)3-7(11)8(12)4-6(2)10/h3-4H2,1-2H3[1] |

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound as available from public databases. It is important to emphasize that these are predicted values and may differ from experimentally determined properties.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 170.16 g/mol [1] |

| Exact Mass | 170.05790880 Da[1] |

| XLogP3-AA | -0.7[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 68.3 Ų[1] |

Illustrative Experimental Protocols

Due to the absence of specific published experimental procedures for the synthesis and analysis of this compound, the following sections provide generalized protocols based on established methods for analogous tetraketone compounds. These are intended to serve as a starting point for experimental design.

Illustrative Synthesis: Claisen-type Condensation

A potential synthetic route to this compound could involve a Claisen-type condensation reaction. One plausible approach is the reaction of a β-diketone with an acylating agent. A generalized procedure is outlined below.

Materials:

-

Acetylacetone (2,4-pentanedione)

-

Oxalyl chloride

-

Anhydrous, non-protic solvent (e.g., diethyl ether, THF)

-

A suitable base (e.g., sodium hydride, sodium ethoxide)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Preparation of the Enolate: A solution of acetylacetone (2 equivalents) in the anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere. The solution is cooled to 0°C in an ice bath.

-

Addition of Base: The base (2 equivalents) is added portion-wise to the cooled solution with stirring to form the enolate. The reaction mixture is typically stirred for 30-60 minutes at this temperature.

-

Acylation: A solution of oxalyl chloride (1 equivalent) in the anhydrous solvent is added dropwise to the enolate solution at 0°C.

-

Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Caption: Generalized workflow for the synthesis and characterization of a tetraketone.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted/Expected Features | Rationale |

| ¹H NMR | ~2.2 ppm (s, 6H, CH₃): Singlet for the two equivalent methyl groups. ~3.7 ppm (s, 4H, CH₂): Singlet for the two equivalent methylene groups. Variable (broad, enol OH): A broad signal for the enolic proton if tautomerism occurs. | The chemical shifts are estimated based on the proximity to electron-withdrawing carbonyl groups. The presence of tautomers would lead to a more complex spectrum. |

| ¹³C NMR | ~30 ppm (CH₃): Signal for the methyl carbons. ~50 ppm (CH₂): Signal for the methylene carbons. ~200 ppm (C=O): Signals for the ketone carbonyl carbons. The central carbonyls (C4, C5) would be further downfield than the outer ones (C2, C7). | The chemical shifts are typical for carbons in these environments. The carbonyl region would likely show distinct signals for the non-equivalent carbonyl groups. |

| IR Spectroscopy | ~2950-2850 cm⁻¹ (C-H stretch): Aliphatic C-H stretching. ~1720-1700 cm⁻¹ (C=O stretch): Strong absorption for the ketone carbonyl groups. Splitting of this band may occur due to coupling between the adjacent carbonyls.[2] ~1640-1580 cm⁻¹ (C=O stretch, enol): If an enol tautomer is present, a broad, strong band for the conjugated carbonyl and intramolecular hydrogen bonding would be observed.[2] Broad O-H stretch (~3200-2500 cm⁻¹): In the case of an enol tautomer. | The characteristic carbonyl stretching frequencies are the most diagnostic feature. The presence and extent of enolization would significantly influence the spectrum. |

| Mass Spectrometry | Molecular Ion (M⁺): Expected at m/z = 170. Fragmentation: Likely fragmentation pathways would involve α-cleavage at the carbonyl groups, leading to the loss of acetyl (CH₃CO, m/z = 43) and other acyl fragments. McLafferty rearrangements are also possible. | The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral losses. |

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield any information regarding the biological activity or associated signaling pathways for this compound. This represents a significant knowledge gap and an area for potential future research. The presence of multiple carbonyl groups could suggest reactivity towards biological nucleophiles, but any such activity remains to be experimentally determined.

Conclusion

This compound is a structurally interesting polycarbonyl compound for which basic chemical information and computed properties are available. However, there is a notable lack of published experimental data regarding its synthesis, spectroscopic characterization, and biological activity. This guide has aimed to provide a comprehensive overview of the existing knowledge while also furnishing illustrative protocols and predicted data to aid researchers in their investigations of this and related molecules. Further experimental work is necessary to fully elucidate the properties and potential applications of this compound.

References

Synthesis of Octane-2,4,5,7-tetrone from diethyl oxalate and acetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of octane-2,4,5,7-tetrone, a molecule of interest in various chemical and pharmaceutical research fields. The synthesis is achieved through a base-catalyzed Claisen condensation reaction between diethyl oxalate and acetone. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant data in a structured format.

Introduction

This compound is a symmetrical diketo-diester with potential applications as a building block in organic synthesis, particularly for the preparation of heterocyclic compounds and coordination complexes. Its synthesis from readily available starting materials like diethyl oxalate and acetone makes it an accessible target for laboratory-scale production. The core of this synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.[1][2][3]

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via a double Claisen condensation. The mechanism involves the deprotonation of acetone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. This is followed by the elimination of an ethoxide group. The reaction occurs at both ester groups of diethyl oxalate, leading to the symmetrical tetrone product.

Reaction Scheme:

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Mechanistic Steps:

A detailed, step-by-step visualization of the electron movement during the Claisen condensation is presented below.

Caption: Logical workflow of the Claisen condensation mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the Claisen condensation of diethyl oxalate and acetone and is optimized for the synthesis of this compound.[4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 73.07 g | 0.5 | Dried over CaCl₂ |

| Acetone | C₃H₆O | 58.08 | 58.08 g | 1.0 | Dried over CaCl₂ and distilled |

| Sodium Metal | Na | 22.99 | 12.65 g | 0.55 | Handled with care |

| Absolute Ethanol | C₂H₅OH | 46.07 | 300 mL | - | Anhydrous |

| Benzene | C₆H₆ | 78.11 | 3 x 100 mL | - | For extraction |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 25 mL | - | - |

| Ice | H₂O | 18.02 | As needed | - | - |

| Water (distilled) | H₂O | 18.02 | As needed | - | - |

Procedure

-

Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 300 mL of absolute ethanol. Carefully add 12.65 g of sodium metal in small portions over 1-2 hours to control the exothermic reaction.

-

Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, begin stirring.

-

Addition of Reactants: A mixture of 73.07 g of diethyl oxalate and 58.08 g of acetone is added dropwise from the dropping funnel over 2-3 hours. The reaction temperature may rise to approximately 40°C.

-

Reaction Progression: A precipitate will form, which may change in color. The mixture will become thick, and efficient stirring is crucial. Continue stirring for an additional hour after the addition is complete.

-

Isolation of the Sodium Salt: Filter the resulting yellow sodium salt of the product by suction filtration. Wash the salt with a small amount of cold absolute ethanol.

-

Acidification and Extraction: Transfer the sodium salt to a large beaker containing a mixture of 150 mL of water and 100 g of crushed ice. While stirring vigorously, slowly add a cold solution of 25 mL of concentrated sulfuric acid in 50 g of crushed ice. Ensure the mixture remains cold. The yellow salt should dissolve.

-

Extract the aqueous mixture with three 100 mL portions of benzene.

-

Purification: Combine the organic extracts and distill off the benzene under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Data and Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₄ | [5] |

| Molar Mass | 170.16 g/mol | [5] |

| Appearance | Expected to be a crystalline solid or oil | - |

| IUPAC Name | This compound | [5] |

| CAS Number | 1114-91-6 | [5] |

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to two types of methyl protons and methylene protons. The enol form would show a characteristic downfield proton signal. |

| ¹³C NMR | Signals for carbonyl carbons (ketone and potentially enolized forms) and aliphatic carbons. |

| IR Spectroscopy | Strong absorption bands for C=O stretching (ketone). A broad O-H stretch would be present if the enol form is significant. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product. |

Safety Considerations

-

Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

-

Absolute Ethanol: Flammable liquid.

-

Benzene: Carcinogenic and flammable. All extractions should be performed in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of this compound via a double Claisen condensation of diethyl oxalate and acetone is a robust and accessible method for producing this versatile chemical intermediate. The procedure, while requiring careful handling of hazardous reagents, is straightforward and can be performed in a standard organic chemistry laboratory. The detailed protocol and mechanistic insights provided in this guide are intended to facilitate the successful synthesis and further investigation of this compound for various research and development applications. A variation of this synthesis using sodium methoxide and microwave irradiation has been reported to give high yields for a related product, ethyl acetylpyruvate, suggesting a potential avenue for process optimization.[6]

References

- 1. PS8-S05-2 [ursula.chem.yale.edu]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound | C8H10O4 | CID 70688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102976942A - Preparation method of acetyl ethyl pyruvate - Google Patents [patents.google.com]

An In-depth Technical Guide to Penicillic Acid (C8H10O4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid, a mycotoxin with the chemical formula C8H10O4, is a secondary metabolite produced by several species of Penicillium and Aspergillus fungi.[1][2][3] Despite its initial discovery as an antibiotic, its inherent toxicity and carcinogenic properties have precluded its therapeutic use.[4] However, its unique biological activities, particularly its role as an inhibitor of specific cellular signaling pathways, make it a molecule of significant interest for research and drug development. This technical guide provides a comprehensive overview of penicillic acid, including its chemical identity, physicochemical properties, toxicological profile, and detailed experimental protocols for its study. A key focus is its mechanism of action as an inhibitor of Fas-mediated apoptosis, a critical pathway in cellular homeostasis and disease.

Chemical Identity and Synonyms

The IUPAC name for penicillic acid is (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid .[1] It is also known by a variety of synonyms, which are listed in the table below.

| Identifier | Value |

| IUPAC Name | (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid[1] |

| Synonyms | Penicillic acid, 3-Methoxy-5-methyl-4-oxo-2,5-hexadienoic acid, NSC 402844[3][5][6] |

| CAS Number | 90-65-3[1] |

| Molecular Formula | C8H10O4[1] |

| Molecular Weight | 170.16 g/mol [1] |

| InChI Key | VOUGEZYPVGAPBB-XQRVVYSFSA-N[7] |

| Canonical SMILES | C=C(C)C(=O)C(=C/C(=O)O)OC[7] |

Physicochemical and Toxicological Properties

Penicillic acid exists as a white, crystalline powder and is moderately soluble in cold water and freely soluble in organic solvents such as ethanol and DMSO.[2][7][8] Its toxicological profile is of significant concern, as it has been shown to be carcinogenic in animal studies and exhibits cytotoxicity.[3]

Table 1: Physicochemical Properties of Penicillic Acid

| Property | Value | Reference |

| Melting Point | 83-87 °C | [8] |

| Boiling Point | 219.79 °C (estimate) | [8] |

| Solubility | DMSO: >10mg/mL | [8] |

| pKa | 3.90 ± 0.33 (Predicted) | [8] |

| Appearance | White solid powder | [7] |

Table 2: Toxicological Data for Penicillic Acid

| Parameter | Value | Species | Reference |

| LD50 (Oral) | 600 mg/kg | Mouse | [9][10] |

| LD50 (Intraperitoneal) | 90 mg/kg | Mouse | [9][10] |

| LD50 (Intraperitoneal) | 90 mg/kg | Rat | [10] |

| LD50 (Subcutaneous) | 100 mg/kg | Mouse | [10] |

Mechanism of Action: Inhibition of Fas-Mediated Apoptosis

A primary mechanism through which penicillic acid exerts its cytotoxic effects is by inhibiting the Fas-mediated apoptosis pathway. This pathway is a critical component of the extrinsic apoptosis signaling cascade, initiated by the binding of the Fas ligand (FasL) to the Fas receptor (FasR) on the cell surface. This interaction leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. The proximity of pro-caspase-8 molecules leads to their auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to programmed cell death.

Penicillic acid has been shown to directly target and inhibit the self-processing of caspase-8 within the Death-Inducing Signaling Complex (DISC).[4] This inhibition prevents the activation of caspase-8 and subsequently blocks the downstream apoptotic signaling, even though the initial recruitment of FADD and pro-caspase-8 to the Fas receptor is unaffected.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of penicillic acid.

Production and Extraction of Penicillic Acid from Fungal Culture

This protocol is based on the fermentation and extraction method described in patent CN109456899B.

Materials:

-

Penicillium sp. T2-8 strain

-

Potato Dextrose Agar (PDA) medium

-

Liquid fermentation medium (e.g., Potato Dextrose Broth)

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Rotary evaporator

-

Ultrasonic bath

Procedure:

-

Strain Activation: Inoculate the Penicillium T2-8 strain onto a PDA slant and culture at 28°C for 5 days.

-

Seed Culture: Transfer a loopful of the activated culture to a flask containing liquid fermentation medium and incubate on a shaker at 28°C and 150 rpm for 2-3 days.

-

Fermentation: Inoculate a larger volume of fermentation medium with the seed culture and incubate under the same conditions for 7-10 days.

-

Extraction:

-

Separate the mycelia from the fermentation broth by filtration.

-

Extract the fermentation broth twice with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Purification:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Apply the dissolved extract to a silica gel column pre-equilibrated with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Elute the column with the solvent system and collect fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing penicillic acid.

-

Combine the pure fractions and evaporate the solvent to obtain purified penicillic acid.

-

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

-

Target cell line (e.g., Jurkat cells, HeLa cells)

-

Complete cell culture medium

-

Penicillic acid stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of penicillic acid in complete medium. Remove the medium from the wells and add 100 µL of the penicillic acid dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest penicillic acid concentration) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.

Apoptosis Detection by Annexin V Staining

This protocol uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like propidium iodide (PI) to differentiate between live, apoptotic, and necrotic cells via flow cytometry.[13][14]

Materials:

-

Target cell line

-

Penicillic acid

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed and treat cells with penicillic acid as described in the MTT assay protocol.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase-8 Activity Assay

This colorimetric assay measures the activity of caspase-8 by detecting the cleavage of a specific colorimetric substrate.[15][16][17]

Materials:

-

Treated cell lysates

-

Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)

-

Assay Buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysate Preparation: After treatment with penicillic acid, lyse the cells using a suitable lysis buffer. Determine the protein concentration of the lysates.

-

Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Include a blank (lysis buffer only) and a negative control (lysate from untreated cells).

-

Substrate Addition: Add 50 µL of 2X Reaction Buffer containing 10 µL of the caspase-8 substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Data Analysis: Calculate the caspase-8 activity based on the absorbance values, after subtracting the background reading from the blank.

Conclusion

Penicillic acid, while unsuitable for therapeutic applications due to its toxicity, remains a valuable tool for researchers studying cellular signaling pathways. Its specific inhibition of caspase-8 activation provides a means to dissect the intricacies of the Fas-mediated apoptosis pathway. The experimental protocols detailed in this guide offer a framework for the production, purification, and functional characterization of penicillic acid, enabling further investigation into its biological effects and potential applications as a research probe in the fields of toxicology, cell biology, and drug discovery.

References

- 1. Penicillic Acid | C8H10O4 | CID 1268111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Penicillic Acid [drugfuture.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. glpbio.com [glpbio.com]

- 5. glpbio.com [glpbio.com]

- 6. scbt.com [scbt.com]

- 7. medkoo.com [medkoo.com]

- 8. PENICILLIC ACID CAS#: 90-65-3 [m.chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 12. researchhub.com [researchhub.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. mpbio.com [mpbio.com]

- 16. file.elabscience.com [file.elabscience.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Data for Octane-2,4,5,7-tetrone Remains Elusive in Public Databases

Octane-2,4,5,7-tetrone, a tetracarbonyl compound with the molecular formula C₈H₁₀O₄, was first reported in a 1957 communication in the Journal of the American Chemical Society by Charles E. Sacks and Charles C. Hach. This publication describes the synthesis of the compound through the condensation of oxalyl chloride with acetone. However, the full experimental details and the associated spectroscopic characterization data, which were likely performed using the analytical techniques of that era, are contained within the full text of this historical scientific paper. Unfortunately, this primary source is not available in open-access digital repositories.

Modern chemical databases, such as PubChem, provide computed properties and identifiers for this compound but do not host experimental spectra. Extensive searches for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data in other specialized spectroscopic databases have also proven unsuccessful.

This lack of accessible data prevents the creation of a detailed technical guide as requested. The core requirements, including tables of quantitative spectroscopic data, detailed experimental protocols for obtaining such data, and visualizations of experimental workflows, are all contingent on the availability of this primary experimental information.

For researchers, scientists, and drug development professionals seeking this information, the most direct path to obtaining the spectroscopic data for this compound would be to:

-

Access the original 1957 publication: Obtain the full text of the article "The Condensation of Oxalyl Chloride with Ketones" by Charles E. Sacks and Charles C. Hach from the Journal of the American Chemical Society, Volume 79, Issue 16, pages 4475-4476, through a university library or a subscription service. This document is the most likely source of the original characterization data.

-

Synthesize and characterize the compound: If the historical data is insufficient or does not meet modern standards, the compound would need to be synthesized following the originally reported procedure or a modern adaptation thereof. Subsequent characterization using contemporary spectroscopic techniques (e.g., high-resolution NMR, FT-IR, and high-resolution mass spectrometry) would then provide the necessary data.

Without access to the original experimental data, any representation of spectroscopic information would be purely theoretical and would not meet the requirements of an in-depth technical guide for a scientific audience. Therefore, no data tables or experimental workflow diagrams can be provided at this time.

An In-depth Technical Guide to the Physical and Chemical Properties of the Condensation Product of Oxalic Acid and Acetone

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

The compound colloquially referred to as "Oxalyldiacetone" is not recognized by a standard chemical name. However, based on its nomenclature, it is scientifically interpreted as the product of a Claisen condensation reaction between diethyl oxalate and two equivalents of acetone. This reaction yields diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate . This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its logical reaction pathway.

Chemical Identity

| Identifier | Value |

| Common Name | Oxalyldiacetone (inferred) |

| Systematic Name | Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate |

| CAS Number | 128525-54-2[1] |

| Molecular Formula | C₁₆H₂₆O₆ |

| Molecular Weight | 314.37 g/mol |

| Chemical Structure | O=C(OCC)C(C)(C)C(=O)C(=O)C(C)(C)C(=O)OCC |

Physical Properties

| Property | Value | Source |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Expected to be soluble in common organic solvents. | Inferred from similar esters |

Chemical Properties and Reactivity

Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate is a β-dicarbonyl compound, which imparts characteristic reactivity. The presence of two ester groups and two ketone functionalities allows for a variety of chemical transformations.

-

Enolization: The α-hydrogens are acidic and can be removed by a base to form an enolate. This is a key step in its formation via the Claisen condensation.

-

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.

-

Decarboxylation: Upon heating, the dicarboxylic acid resulting from hydrolysis may undergo decarboxylation.

-

Further Condensation Reactions: The ketone carbonyls can potentially undergo further reactions, such as aldol condensations, under appropriate conditions.

Experimental Protocols

Synthesis of Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate via Claisen Condensation

This protocol is based on the general procedure for a crossed Claisen condensation between an ester with no α-hydrogens (diethyl oxalate) and a ketone (acetone).[2][3][4]

Materials:

-

Diethyl oxalate

-

Acetone (anhydrous)

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for workup)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath.

-

A solution of diethyl oxalate and a twofold molar excess of anhydrous acetone in anhydrous ethanol is added dropwise to the stirred sodium ethoxide solution.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the condensation.

-

The reaction is then quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis Pathway of Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate

Caption: Claisen condensation of diethyl oxalate and acetone.

Experimental Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow.

Conclusion

While the term "Oxalyldiacetone" is not a standard chemical identifier, the logical interpretation points to the formation of diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate via a Claisen condensation. This guide provides the foundational chemical and physical information for this compound based on available data and established chemical principles. Further experimental investigation is required to fully characterize its properties. This document serves as a valuable resource for researchers and professionals in drug development and organic synthesis who may encounter or be interested in the synthesis and reactivity of this and related β-dicarbonyl compounds.

References

An In-depth Technical Guide to Octane-2,4,5,7-tetrone

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Octane-2,4,5,7-tetrone is a sparsely documented molecule in scientific literature. While its chemical structure and basic properties are registered, extensive research on its synthesis, history, and biological activity is not publicly available. This guide, therefore, provides a comprehensive overview based on the known properties of the broader class of tetraketones and outlines a theoretical framework for its synthesis and potential biological evaluation.

Introduction to Tetraketones

Tetraketones are organic compounds characterized by the presence of four carbonyl groups.[1] This class of molecules has garnered significant attention for their diverse biological activities and their utility as precursors in the synthesis of various heterocyclic compounds, such as acridinediones.[2] Research has demonstrated that tetraketones can exhibit significant lipoxygenase inhibitor activity, strong antioxidant potential, and have been identified as a new class of tyrosinase inhibitors.[2] Their structural similarities to biologically important compounds like NADH and NADPH further underscore their potential in medicinal chemistry.[2]

This compound, with the molecular formula C8H10O4, belongs to this promising class of compounds.[3] While its specific discovery and history are not well-documented, its structure suggests a reactive molecule with the potential for interesting chemical and biological properties.

Hypothetical Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of polyketones. A common method for synthesizing tetraketones involves a tandem Knoevenagel condensation and Michael addition.[4] One potential pathway for this compound could involve the condensation of diethyl oxalate with acetone in the presence of a base like sodium ethoxide.[5]

Proposed Synthetic Protocol

This protocol is a hypothetical procedure for the synthesis of this compound.

Materials:

-

Diethyl oxalate

-

Acetone

-

Sodium ethoxide

-

Anhydrous ethanol

-

Hydrochloric acid (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The flask is cooled in an ice bath, and a stoichiometric amount of acetone is added dropwise with stirring.

-

Following the addition of acetone, diethyl oxalate is added dropwise to the reaction mixture.

-

The reaction is allowed to stir at room temperature for a specified period, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is neutralized with a dilute solution of hydrochloric acid.

-

The product is extracted with ethyl acetate, and the organic layer is washed with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography or recrystallization.

Hypothetical workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the computed physicochemical properties of this compound.[3]

| Property | Value |

| Molecular Formula | C8H10O4 |

| Molecular Weight | 170.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1114-91-6 |

| SMILES | CC(=O)CC(=O)C(=O)CC(=O)C |

| InChIKey | TVDDXVUEWIHEHC-UHFFFAOYSA-N |

Data sourced from PubChem CID 70688.[3]

Potential Biological Activity and Screening

Given that various tetraketones exhibit biological activities such as antioxidant and enzyme inhibitory effects, it is plausible that this compound could possess similar properties.[2][6] A general workflow for screening the biological activity of a novel compound like this compound would involve a tiered approach, starting with broad-based assays and progressing to more specific mechanistic studies.

A general workflow for the biological evaluation of a novel compound.

Hypothetical Signaling Pathway Modulation

Should this compound demonstrate anti-inflammatory properties in cell-based assays, a subsequent step would be to investigate its effect on relevant signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.

A hypothetical mechanism of action for this compound.

Conclusion

While this compound itself is not extensively studied, the broader class of tetraketones represents a field of interest for medicinal chemists and drug discovery professionals. The theoretical frameworks for synthesis and biological screening presented in this guide provide a roadmap for the potential investigation of this and other novel polyketone compounds. Further research is warranted to synthesize and characterize this compound and to explore its potential therapeutic applications.

References

- 1. tetraketone - Wiktionary, the free dictionary [en.wiktionary.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C8H10O4 | CID 70688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of tetraketones in water and under catalyst-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. This compound | CAS#:1114-91-6 | Chemsrc [chemsrc.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Molecular Geometry and Conformation of Octane-2,4,5,7-tetrone

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and potential applications. This guide provides a detailed analysis of the predicted molecular geometry and conformational possibilities of octane-2,4,5,7-tetrone. Due to a lack of specific experimental data in the public domain for this particular molecule, this paper will focus on a theoretical and methodological approach, combining principles of stereochemistry with generalized experimental protocols for characterization.

Molecular Structure and Tautomerism

This compound possesses the molecular formula C8H10O4.[1] Its structure consists of an eight-carbon chain with four ketone groups at positions 2, 4, 5, and 7. The presence of β-dicarbonyl moieties (carbonyl groups separated by one methylene group) and an α-dicarbonyl moiety (adjacent carbonyl groups) suggests the potential for significant keto-enol tautomerism.

The molecule can exist in a variety of tautomeric forms, with the enol forms being potentially stabilized by intramolecular hydrogen bonding. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.

Predicted Molecular Geometry

The molecular geometry of this compound can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.[2][3]

-

Carbonyl Carbons (C2, C4, C5, C7): Each of these carbons is double-bonded to an oxygen atom and single-bonded to two other carbon atoms. With three electron domains, the geometry around each of these carbons is predicted to be trigonal planar , with bond angles of approximately 120°.

-

Methylene Carbons (C3, C6): These carbons are bonded to two hydrogen atoms and two carbon atoms. With four single bonds, they have four electron domains, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.

-

Methyl Carbons (C1, C8): Similar to the methylene carbons, these are sp³ hybridized and exhibit a tetrahedral geometry.

-

Carbonyl Oxygens: Each oxygen atom has one double bond to a carbon and two lone pairs of electrons. The geometry around these oxygens is trigonal planar with respect to the electron pairs.

The overall shape of the molecule in its all-keto form is a flexible chain. The presence of multiple sp² hybridized centers, however, introduces regions of planarity.

Table 1: Predicted Bond Lengths and Angles for this compound (Keto Form)

| Bond | Type | Predicted Bond Length (Å) | Atom Group | Predicted Bond Angle (°) |

| C-C (sp³-sp³) | Single | 1.54 | C(sp³)-C(sp³)-C(sp³) | 109.5 |

| C-C (sp³-sp²) | Single | 1.51 | C(sp³)-C(sp²)-C(sp²) | 120 |

| C=O | Double | 1.23 | O=C(sp²)-C(sp³) | 120 |

| C-H (sp³) | Single | 1.09 | H-C(sp³)-C(sp³) | 109.5 |

Note: These are idealized values based on standard bond lengths and angles for similar functional groups. Actual values may vary due to steric and electronic effects within the molecule.

Conformational Analysis

The presence of several single C-C bonds allows for a multitude of possible conformations for this compound. The most stable conformation will be the one that minimizes steric hindrance and, in the case of the enol tautomers, maximizes stabilizing interactions like intramolecular hydrogen bonding.

In the all-keto form, a linear or extended conformation might be expected to minimize steric clashes between the carbonyl groups. However, in the enol forms, a more folded or cyclic conformation could be favored to allow for the formation of intramolecular hydrogen bonds between the enolic hydroxyl group and a nearby carbonyl oxygen. This would create a stable six-membered ring-like structure.

Figure 1: Potential conformational and tautomeric landscape of this compound.

Experimental Protocols for Characterization

To experimentally determine the molecular geometry and conformation of this compound, a combination of spectroscopic and analytical techniques would be employed.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms. Protons on carbons alpha to a carbonyl group (α-protons) are expected to appear in the 2.1–2.6 ppm range.[4] The presence of enolic hydroxyl protons would be indicated by a broad signal, the chemical shift of which would be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the carbonyl carbons, which resonate in the 190–220 ppm region.[4] The number of distinct signals would indicate the symmetry of the predominant tautomer and conformer.

4.2 Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present.

-

Keto Form: A strong absorption band in the region of 1700-1740 cm⁻¹ would be characteristic of the C=O stretching vibration of the ketone groups.

-

Enol Form: The presence of an enol tautomer would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band around 1600-1650 cm⁻¹. The C=O stretch of the remaining ketone in the enol form would likely be shifted to a lower frequency due to conjugation and hydrogen bonding.

4.3 X-ray Crystallography

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and dihedral angles. This would unequivocally establish the preferred conformation and tautomeric form in the crystalline phase.

4.4 Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the molecular geometry and relative energies of different conformers and tautomers.[5][6] A typical workflow would involve:

-

Building initial 3D structures of the possible keto and enol tautomers.

-

Performing geometry optimization to find the lowest energy structure for each tautomer.

-

Conducting a conformational search to identify all stable conformers.

-

Calculating the relative energies of all optimized structures to determine the most stable species.

-

Simulating spectroscopic data (NMR, IR) to compare with potential experimental results.

Figure 2: General workflow for the structural elucidation of this compound.

Data Summary

The following table summarizes the expected spectroscopic signatures that would help in the identification of the predominant tautomeric form of this compound.

Table 2: Expected Spectroscopic Data for Tautomers of this compound

| Spectroscopic Technique | Feature | Keto Form | Enol Form |

| ¹H NMR | α-protons | ~2.1 - 2.6 ppm | Shifted, depending on enol position |

| Enolic OH | Absent | Broad signal, ~5 - 15 ppm | |

| ¹³C NMR | Carbonyl C | ~190 - 220 ppm | Some signals shifted upfield (enol C-O) |

| IR Spectroscopy | C=O stretch | Strong, ~1700 - 1740 cm⁻¹ | Shifted to lower frequency, ~1650-1680 cm⁻¹ |

| O-H stretch | Absent | Broad, ~3200 - 3600 cm⁻¹ | |

| C=C stretch | Absent | ~1600 - 1650 cm⁻¹ |

References

- 1. This compound | C8H10O4 | CID 70688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. VSEPR Theory - Geometry of Organic Molecules - Chemistry Steps [chemistrysteps.com]

- 3. Molecular Geometry – Introductory Chemistry [uen.pressbooks.pub]

- 4. Ketones | OpenOChem Learn [learn.openochem.org]

- 5. Carcinogenesis of β-Propiolactone: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Computational Study on the Reaction Mechanism of Stereocontrolled Synthesis of β-Lactam within [2]Rotaxane - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Octane-2,4,5,7-tetrone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Octane-2,4,5,7-tetrone, also known as oxalyldiacetone[1]. The synthesis is based on the Claisen condensation reaction between diethyl oxalate and acetone in the presence of a strong base, such as sodium ethoxide or sodium methoxide. This tetracarbonyl compound is a potentially valuable building block in organic synthesis and for the development of novel pharmacologically active agents. The protocol herein describes the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization.

Introduction

This compound is a symmetrical diketo-β-dicarbonyl compound. Its structure, featuring four carbonyl groups, offers multiple reaction sites, making it an interesting precursor for the synthesis of various heterocyclic compounds and coordination complexes. The synthesis generally proceeds via a double Claisen condensation of acetone with diethyl oxalate. The reaction is typically facilitated by a strong base like sodium ethoxide, which deprotonates the α-carbon of acetone, enabling it to act as a nucleophile.

Chemical Reaction

The overall reaction for the synthesis of this compound is as follows:

2 Acetone + Diethyl Oxalate --(Sodium Ethoxide)--> this compound + 2 Ethanol

Experimental Protocol

This protocol is adapted from established procedures for similar Claisen condensations involving diethyl oxalate and ketones[2][3].

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |

| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 73.0 g (67.3 mL) | 0.5 |

| Acetone | C₃H₆O | 58.08 | 58.0 g (73.2 mL) | 1.0 |

| Sodium | Na | 22.99 | 25.0 g | 1.09 |

| Absolute Ethanol | C₂H₅OH | 46.07 | 500 mL | - |

| Benzene | C₆H₆ | 78.11 | 3 x 150 mL | - |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 100 mL | - |

| Cracked Ice | H₂O | 18.02 | 1 kg | - |

| Water | H₂O | 18.02 | As needed | - |

Equipment:

-

1 L three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Büchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation, optional)

-

Standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 500 mL of absolute ethanol. Carefully add 25.0 g of sodium metal in small portions over one to two hours to control the exothermic reaction. Allow the mixture to cool to room temperature.

-

Reaction Mixture Preparation: In a separate beaker, prepare a mixture of 73.0 g (0.5 moles) of diethyl oxalate and 58.0 g (1.0 mole) of acetone.

-

Condensation Reaction: Slowly add the diethyl oxalate-acetone mixture from a dropping funnel to the stirred sodium ethoxide solution over a period of two to three hours. An initial white precipitate may form, which then turns yellow. The reaction is exothermic, and the temperature may rise to about 40°C. Towards the end of the addition, the mixture may become very thick. Continue stirring for an additional hour after the addition is complete.

-

Isolation of the Sodium Salt: Filter the resulting yellow sodium salt of the product by suction using a Büchner funnel. Wash the salt with a small amount of absolute ethanol.

-

Acidification and Extraction: Transfer the dried sodium salt to a large beaker containing 1 kg of cracked ice and 500 mL of water. While stirring vigorously, slowly add a cold solution of 100 mL of concentrated sulfuric acid in 200 g of ice. Continue stirring until the yellow salt has completely dissolved. Transfer the mixture to a separatory funnel and extract with three 150 mL portions of benzene.

-

Purification: Combine the benzene extracts and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by vacuum distillation.

Expected Yield and Characterization:

| Parameter | Expected Value |

| Theoretical Yield | 85.1 g |

| Actual Yield | 55-65 g |

| Percent Yield | 65-76% |

| Appearance | Yellowish solid or oil |

| Melting Point | Data not readily available |

| Boiling Point | Data not readily available |

Note: The yield is an estimate based on similar reactions. Actual yields may vary.

Characterization Data (Predicted):

| Technique | Expected Observations |

| ¹H NMR | Peaks corresponding to methyl protons (CH₃) and methylene protons (CH₂) adjacent to carbonyl groups. |

| ¹³C NMR | Multiple peaks in the carbonyl region (C=O) and peaks for the methyl and methylene carbons. |

| IR Spectroscopy | Strong absorption bands in the range of 1650-1750 cm⁻¹ characteristic of C=O stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the mass of this compound (m/z = 170.06). |

Experimental Workflow Diagram

Caption: Workflow for the synthesis and characterization of this compound.

Safety Precautions

-

Sodium metal is highly reactive and flammable. Handle with care under an inert atmosphere if possible and away from water.

-

Diethyl oxalate and acetone are flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

-

Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Benzene is a known carcinogen. Handle only in a fume hood with appropriate PPE.

Conclusion

The described protocol provides a comprehensive method for the synthesis of this compound. This compound's rich chemistry makes it a versatile intermediate for further synthetic transformations. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and desired purity levels.

References

Application Notes and Protocols for the Analytical Characterization of Tetraketones

Introduction

Tetraketones are a class of organic compounds containing four ketone functional groups. They serve as important precursors in the synthesis of various heterocyclic compounds, including laser dyes and acridinediones.[1] In the context of drug development, tetraketones are evaluated for their potential in treating inflammatory diseases, carcinoma, and autoimmune illnesses, making their accurate characterization and quantification crucial.[1][2] Quantitative analysis is a cornerstone of pharmaceutical science, ensuring the safety, efficacy, and quality of drug formulations.[2][3] This document provides detailed application notes and protocols for the primary analytical methods used to characterize tetraketones, tailored for researchers, scientists, and drug development professionals.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of tetraketones. These methods provide information about the electronic environment, functional groups, and connectivity of atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions.[4][5] It is particularly useful for analyzing compounds with conjugated systems, such as the enol forms of tetraketones.[5] The absorption maxima (λmax) can provide qualitative and quantitative information.[4]

Application Note: The UV-Vis spectrum of a tetraketone can confirm the presence of chromophores, such as conjugated double bonds (C=C) and carbonyl groups (C=O).[6] The position and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the solvent and the specific tautomeric form of the tetraketone. For instance, an isopyrazole-masked nonane-2,4,6,8-tetraone derivative exists predominantly in a 12π-electron conjugated keto-enamine-imine-enol form, exhibiting specific absorption spectra.[7]

Protocol: UV-Vis Spectral Analysis

-

Solvent Selection: Choose a solvent that is transparent in the desired wavelength range (e.g., acetonitrile, ethanol, or dichloromethane).[5]

-

Sample Preparation: Prepare a dilute solution of the tetraketone sample in the chosen solvent. Concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a quartz cuvette with the pure solvent to serve as a reference (blank).

-

Record the baseline spectrum with the blank in both the sample and reference beams.

-

Replace the blank cuvette in the sample beam with a cuvette containing the tetraketone solution.

-

Scan the sample across the appropriate wavelength range (typically 200-800 nm).[5]

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length, and c is the concentration.[4]

Table 1: Typical UV-Vis Absorption for Ketone Chromophores

| Chromophore | Electronic Transition | Typical λmax (nm) |

|---|---|---|

| Isolated C=O | n → π* | ~270-300 |

| Conjugated C=O (Enone) | π → π* | ~210-250 |

| Conjugated C=O (Enone) | n → π* | ~300-350 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Application Note: For tetraketones, the most characteristic absorption band is the strong C=O stretching vibration. The exact frequency of this band can indicate the presence of conjugation or ring strain. In the IR spectra of synthesized tetraaldehyde and tetraketone derivatives, the carbonyl (C=O) stretching frequency was observed in the range of 1652-1698 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

Application Note: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of tetraketones.[9] The chemical shifts, signal integrations, and coupling patterns reveal the connectivity of atoms and can be used to distinguish between different tautomeric forms. For example, in a study of new tetraketone derivatives, ¹H-NMR and ¹³C-NMR were used for identification alongside other spectroscopic methods.[8][9]

Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred technique for separating complex mixtures and quantifying components in the pharmaceutical industry due to its precision, accuracy, and versatility.[3][10][11]

Application Note: Reverse-phase HPLC (RP-HPLC) with UV detection is a robust method for the analysis of tetraketones.[10] Due to the potential for multiple tautomeric forms, method development should focus on achieving sharp, symmetrical peaks. For ketones with low UV activity or for trace-level analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to form stable hydrazone derivatives with strong UV absorbance at around 360 nm.[12][13] This approach is common for analyzing aldehydes and ketones in environmental samples.[13]

Workflow for Analytical Characterization of Tetraketones

Caption: General workflow for the characterization of tetraketones.

Protocol: HPLC-UV Analysis of a Tetraketone Derivative

This protocol describes a general method for the quantitative analysis of a tetraketone using RP-HPLC with UV detection.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the tetraketone reference standard and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a 1 mg/mL stock solution.

-

Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Prepare the unknown sample by dissolving it in the diluent to achieve a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[14]

-

-

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Data Acquisition: Chromatography data station.

-

Run the analysis according to the conditions specified in Table 2.

-

-

Data Analysis:

-

Identification: Identify the tetraketone peak in the chromatogram by comparing its retention time with that of the reference standard.[15]

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

-

Determine the concentration of the tetraketone in the unknown sample by interpolating its peak area from the calibration curve.[15]

-

Purity: Assess the purity of the sample using the area normalization method, where the main peak's area is compared to the total area of all peaks in the chromatogram.[14]

-

Table 2: Example HPLC Method Parameters for Tetraketone Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[13] |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 60% B to 95% B over 15 minutes, hold for 5 min, return to initial |

| Flow Rate | 1.0 mL/min[13] |

| Column Temperature | 30 °C[13] |

| Injection Volume | 10 µL |

| Detector Wavelength | 254 nm or λmax of the tetraketone (or 360 nm for DNPH derivatives[13]) |

Mass Spectrometry (MS) for Molecular Weight and Structure

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[16][17]

Application Note: MS is essential for confirming the molecular weight of synthesized tetraketones. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[18] When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying tetraketones and their impurities in complex mixtures.[1][17] The fragmentation of ketones in MS often involves alpha-cleavage, where the bond adjacent to the carbonyl group breaks, producing a resonance-stabilized acylium ion.[19]

Workflow for HPLC-MS Analysis of Tetraketones

Caption: Workflow for a typical HPLC-MS system.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare samples as described in the HPLC-UV protocol, typically at lower concentrations (e.g., 1-10 µg/mL). The mobile phase must be volatile (e.g., using formic acid or ammonium acetate instead of non-volatile phosphate buffers).

-

Instrumentation and Conditions:

-

LC-MS System: An HPLC system coupled to a mass spectrometer with an appropriate ion source, such as Electrospray Ionization (ESI).

-

HPLC Conditions: Use the parameters from Table 2, ensuring mobile phase compatibility with MS.

-

MS Conditions: Set the parameters as suggested in Table 3.

-

-

Data Analysis:

-

Molecular Ion Peak: Identify the molecular ion peak ([M+H]⁺ in positive ESI mode or [M-H]⁻ in negative mode) in the mass spectrum to confirm the molecular weight.

-

Fragmentation: Analyze the fragmentation pattern to gain structural insights. For ketones, look for characteristic losses corresponding to alpha-cleavage.[19]

-

Quantification: For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

-

Table 3: Example Mass Spectrometry Parameters for Tetraketone Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |

| Capillary Voltage | 3.5 - 4.5 kV |

| Gas Flow (Drying Gas) | 8 - 12 L/min[1] |

| Gas Temperature | 300 - 350 °C |

| Mass Range | 100 - 1000 m/z |

| Fragmentor Voltage | 70 - 120 V (Optimize for compound) |

References

- 1. fulir.irb.hr [fulir.irb.hr]

- 2. longdom.org [longdom.org]

- 3. ijarst.in [ijarst.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uobabylon.edu.iq [uobabylon.edu.iq]

- 6. people.bath.ac.uk [people.bath.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. ijprajournal.com [ijprajournal.com]

- 12. waters.com [waters.com]

- 13. auroraprosci.com [auroraprosci.com]

- 14. torontech.com [torontech.com]

- 15. HPLC Testing Procedure | Phenomenex [phenomenex.com]

- 16. Mass spectrometry - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone

Introduction

Octane-2,4,5,7-tetrone is a complex organic molecule featuring multiple carbonyl groups.[1] Its structure, with two β-diketone moieties, suggests a strong propensity for keto-enol tautomerism, a phenomenon where isomers rapidly interconvert through proton transfer.[2][3] This tautomerization is critical to understand as it directly influences the molecule's chemical properties, reactivity, and biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structural features of such molecules, as the equilibrium between the diketo and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3][4]

These application notes provide a comprehensive protocol for the 1H and 13C NMR analysis of this compound. Due to the absence of published experimental spectra for this specific tetraketone, this document presents predicted spectral data based on established chemical shift principles and analysis of analogous β-dicarbonyl compounds like acetylacetone.[5][6][7][8] The provided protocols are designed for researchers, scientists, and drug development professionals to acquire and interpret high-quality NMR data for this compound and its analogues.

Predicted Spectral Analysis

The NMR spectrum of this compound is expected to be complex due to the presence of multiple tautomeric forms. The primary forms anticipated in solution are the full diketo form and various enol forms, where one or more of the β-diketone units exist as a hydroxyl-alkene. The equilibrium between these forms is highly dependent on the solvent used.[4][9]

Molecular Structure and Tautomerism:

The core structure is CH₃-C(O)-CH₂-C(O)-C(O)-CH₂-C(O)-CH₃. Tautomerism will primarily occur in the C(O)-CH₂-C(O) units.

-

Diketo Form: The symmetric all-keto tautomer.

-

Enol Forms: Multiple enol forms are possible, creating asymmetry and a larger number of unique NMR signals. The interconversion between two enol forms is typically very fast, resulting in an average spectrum for that species.[3]

Below are the predicted chemical shifts for the primary diketo form. The presence of enol forms will introduce additional signals, notably alkene protons (~5.0-6.0 ppm), enolic hydroxyl protons (can be very broad, >10 ppm), and corresponding shifts in the carbon signals.

Predicted ¹H NMR Data

| Proton Assignment (Diketo Form) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H1, H8 (CH₃) | 2.2 - 2.4 | Singlet (s) | 6H |

| H3, H6 (CH₂) | 3.8 - 4.2 | Singlet (s) | 4H |

Note on Enol Forms: In an enol tautomer, the methylene (CH₂) signal would be replaced by a methine (=CH-) signal around 5.5 - 6.0 ppm , and the corresponding methyl group (CH₃) would shift slightly upfield to approximately 2.0 - 2.2 ppm . A broad signal for the enolic hydroxyl (-OH) would also appear, typically downfield (12 - 16 ppm ).

Predicted ¹³C NMR Data

| Carbon Assignment (Diketo Form) | Predicted Chemical Shift (δ, ppm) |

| C1, C8 (CH₃) | 25 - 35 |

| C3, C6 (CH₂) | 50 - 60 |

| C2, C7 (C=O, flanking CH₃) | 195 - 205 |

| C4, C5 (C=O, internal) | 185 - 195 |

Note on Enol Forms: The formation of an enol tautomer would significantly alter the carbon spectrum. The carbonyl carbon involved in enolization would shift upfield to the 180 - 190 ppm range (enolic C-OH), while the adjacent methylene carbon (CH₂) would become an sp² hybridized methine (=CH-), appearing in the 95 - 105 ppm region.[10][11]

Experimental Protocols

This section outlines the detailed methodology for acquiring high-resolution 1H and 13C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: The choice of solvent is critical as it influences the keto-enol equilibrium.[4][9]

-

Non-polar solvents (e.g., CDCl₃, C₆D₆): Favor the less polar, intramolecularly hydrogen-bonded enol form.

-

Polar aprotic solvents (e.g., Acetone-d₆, DMSO-d₆): Can shift the equilibrium. DMSO, in particular, can disrupt intramolecular hydrogen bonds.

-

Polar protic solvents (e.g., CD₃OD, D₂O): Can lead to proton exchange with the enolic -OH and any acidic α-protons, causing signal broadening or disappearance.

-

-

Procedure:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in 0.6 - 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube securely.

-

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single pulse (e.g., 'zg30').

-

Spectral Width: 0 - 16 ppm.

-

Acquisition Time: 2 - 4 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds. A longer delay ensures quantitative integration.

-

Number of Scans: 8 - 16 scans for a sufficiently concentrated sample.

-

Receiver Gain: Optimize automatically.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

-

Spectral Width: 0 - 220 ppm.

-

Acquisition Time: 1 - 2 seconds.

-

Relaxation Delay (d1): 2 - 5 seconds.

-

Number of Scans: 1024 - 4096 scans, due to the low natural abundance of ¹³C.[12]

-

Receiver Gain: Optimize automatically.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integration: For the ¹H spectrum, integrate all signals to determine the relative proton ratios. This is crucial for quantifying the keto:enol ratio.[2]

-

Peak Picking: Identify and label the chemical shift of all significant peaks.

Visualized Workflows and Relationships

Diagrams created using DOT language provide a clear visual representation of the experimental process and the chemical principles involved.

Caption: A flowchart of the complete experimental workflow for NMR analysis.

Caption: The equilibrium relationship between keto and enol tautomers.

References

- 1. This compound | C8H10O4 | CID 70688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cores.research.asu.edu [cores.research.asu.edu]

- 5. researchgate.net [researchgate.net]

- 6. azom.com [azom.com]

- 7. Acetylacetone(123-54-6) 1H NMR spectrum [chemicalbook.com]

- 8. Acetylacetone(123-54-6) 13C NMR [m.chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Electric field effects in magnetic resonance. Part I. 13C chemical shifts - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 12. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

Application of Octane-2,4,5,7-tetrone in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane-2,4,5,7-tetrone, a fascinating yet underexplored symmetrical tetracarbonyl compound, presents a unique platform for the synthesis of complex molecular architectures. Its structure, featuring two distinct 1,3-dicarbonyl units, suggests a rich and versatile reactivity profile, largely analogous to that of the well-studied acetylacetone. This document outlines potential applications of this compound in organic synthesis, with a focus on the construction of novel heterocyclic frameworks. The protocols provided are based on established methodologies for 1,3-dicarbonyl compounds and are intended to serve as a foundational guide for researchers.

The core reactivity of this compound is centered around the acidic methylene protons flanked by two carbonyl groups at the C3 and C6 positions, and the electrophilic nature of the four carbonyl carbons. This dual reactivity allows for a variety of condensation and cyclization reactions, particularly with dinucleophiles, to afford bis-heterocyclic systems and other intricate polycyclic structures. These scaffolds are of significant interest in medicinal chemistry and materials science.

Proposed Applications in Heterocyclic Synthesis

The symmetrical nature of this compound makes it an ideal candidate for the synthesis of bis-heterocycles. By reacting with two equivalents of a mononucleophile or one equivalent of a dinucleophile at each 1,3-dicarbonyl unit, a variety of five, six, and seven-membered heterocyclic rings can be constructed.

Synthesis of Bis-Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities. The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical method for pyrazole synthesis. This compound is expected to react with two equivalents of hydrazine or its derivatives to yield bis-pyrazoles.

Logical Relationship for Bis-Pyrazole Synthesis

Caption: Synthesis of bis-pyrazoles from this compound.

Synthesis of Bis-Pyrimidines

Pyrimidines are another class of heterocycles that are central to nucleic acids and possess diverse pharmacological properties. The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine or urea, can be adapted to this compound for the preparation of bis-pyrimidines.

Experimental Workflow for Bis-Pyrimidine Synthesis

Caption: Workflow for the synthesis of bis-pyrimidines.

Synthesis of Fused Heterocyclic Systems: Benzodiazepine Analogs

The reaction of 1,3-dicarbonyl compounds with o-phenylenediamine is a known route to benzodiazepines. This compound could potentially react with aromatic diamines to form novel, fused bis-diazepine ring systems, which are of great interest in the development of central nervous system active agents.

Signaling Pathway for Fused Bis-Diazepine Synthesis

Caption: Proposed pathway to fused bis-diazepine systems.

Quantitative Data Summary